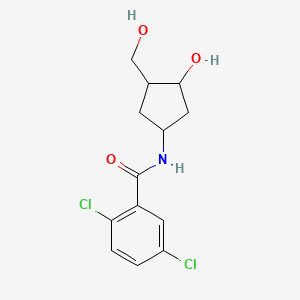

2,5-dichloro-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

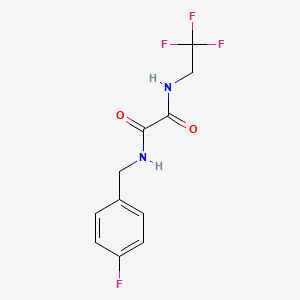

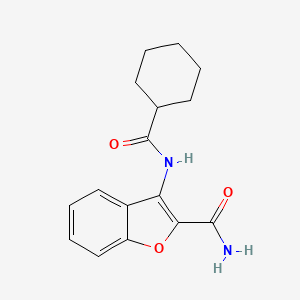

2,5-dichloro-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide is a chemical compound with the molecular formula C13H15Cl2NO3 and a molecular weight of 304.17. It contains a cyclopentyl ring, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl ring, which is a type of cycloalkane . Cycloalkanes are saturated hydrocarbons, meaning all of the carbon atoms that make up the ring are single bonded to other atoms . The compound also contains two chlorine atoms, an amide group, and hydroxyl groups attached to the cyclopentyl ring.Scientific Research Applications

Organic Synthesis and Chemical Reactions

- Bischler-Napieralski Reaction: Research on N-(4-aryl-4-hydroxybutyl)benzamides, similar in structure to the compound , shows their cyclization under Bischler-Napieralski conditions to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles. These findings contribute to the synthesis of complex heterocyclic compounds, highlighting the utility of benzamides in organic synthesis (Browne et al., 1981).

Material Science and Magnetism

- Design of Single-Molecule Magnets: The synthesis of specific ligands that coordinate with copper ions to form metalloligands demonstrates the potential for creating single-molecule and single-chain magnets. This work suggests applications in the development of new materials with magnetic properties, which could be relevant to information storage technologies (Costes et al., 2010).

Antibacterial and Antifungal Agents

Synthesis of Azetidinone Derivatives

The development of novel derivatives of benzamides with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis showcases the role of benzamide compounds in addressing infectious diseases. This research points towards the potential medical applications of similar compounds in drug discovery (Nimbalkar et al., 2018).

Antimicrobial Activity

The preparation of 5,6-dichloro-1H-benzimidazole-2-carboxamides and their demonstrated in vitro antibacterial and antifungal activities illustrate the utility of dichloro-substituted benzamides in the development of new antimicrobial agents (Özden et al., 2011).

Drug Discovery and Pharmacology

- Dopamine/Serotonin Receptor Ligands: Studies on the synthesis and evaluation of hydroxylated, methoxylated, and/or chlorinated hexahydrodibenz[d,g]azecines highlight their potential as ligands for dopamine and serotonin receptors. This research underlines the significance of benzamides in developing drugs with potential applications in neurology and psychiatry (Mohr et al., 2006).

properties

IUPAC Name |

2,5-dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO3/c14-8-1-2-11(15)10(4-8)13(19)16-9-3-7(6-17)12(18)5-9/h1-2,4,7,9,12,17-18H,3,5-6H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVHXGVXFCVOIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5,6,7,8-Tetrahydronaphthalen-2-yl(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2986400.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2986403.png)

![2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B2986404.png)

![7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2986406.png)

![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2986414.png)

![N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986420.png)